
3-(4-Fluoro-2-methoxyphenyl)propanoic acid
Descripción general
Descripción
“3-(4-Fluoro-2-methoxyphenyl)propanoic acid” is a chemical compound. It has a molecular weight of 198.19 . The compound is a white crystalline or crystalline powder .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One common method involves the reaction of 4-methoxyphenylpropanone with methyl acrylate . Another method involves the design and synthesis of a triple-acting PPARα, -γ, and -δ agonist .Molecular Structure Analysis
The molecular structure of “3-(4-Fluoro-2-methoxyphenyl)propanoic acid” can be represented by the formula C10H11FO3 . More detailed structural information can be obtained from 2D Mol files or computed 3D SD files .Chemical Reactions Analysis
The compound is part of the phenylpropanoid family and contains a propionic acid moiety attached to the phenyl ring . More detailed information about its chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a density of approximately 1.15-1.17 g/cm³ and a melting point of about 60-63°C . It is soluble in ethanol, ether, and acetic acid, but insoluble in water .Aplicaciones Científicas De Investigación
Medicine
In the medical field, this compound has potential applications in drug development due to its structural similarity to other bioactive molecules. It could serve as a precursor or an intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory diseases, as fluoro and methoxy groups are often found in molecules with anti-inflammatory properties .
Agriculture
As a chemical with potential bioactive properties, 3-(4-Fluoro-2-methoxyphenyl)propanoic acid might be used in the development of new agrochemicals. Its structure suggests it could be useful in creating compounds that interact with plant hormone receptors or enzymes involved in plant growth and disease resistance .
Material Science
In material science, this compound could be utilized in the synthesis of new polymers or coatings. The presence of the fluoro and methoxy groups could impart unique properties like resistance to degradation or improved binding to other materials .
Environmental Science
This compound’s potential environmental applications could include the development of safer pesticides or herbicides, given its structural features that may allow for biodegradability and lower toxicity .
Biochemistry
Biochemically, 3-(4-Fluoro-2-methoxyphenyl)propanoic acid could be important in studying enzyme-substrate interactions. It might act as an inhibitor or a mimic of natural substrates in enzymatic reactions, providing insights into enzyme mechanisms .
Pharmacology
Pharmacologically, the compound could be explored for its interaction with various receptors in the body. It may have the potential to modulate receptor activity, which is a common strategy in drug design for treating a range of diseases .
Analytical Chemistry
In analytical chemistry, 3-(4-Fluoro-2-methoxyphenyl)propanoic acid could be used as a standard or a reagent in chromatography and mass spectrometry to help identify or quantify similar compounds in complex mixtures .
Chemical Engineering
Finally, in chemical engineering, this compound could be involved in process optimization studies, where its reactivity and interaction with other chemicals could be valuable in designing more efficient chemical production processes .
Safety and Hazards
Propiedades
IUPAC Name |
3-(4-fluoro-2-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-14-9-6-8(11)4-2-7(9)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFZSCYPXORKNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluoro-2-methoxyphenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine](/img/structure/B1470180.png)
![methyl({[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1470181.png)

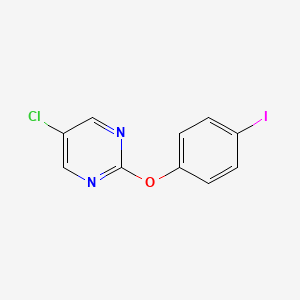

![2-{1-[(Thiophen-3-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470187.png)
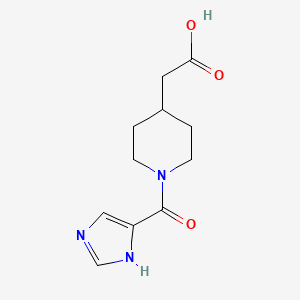

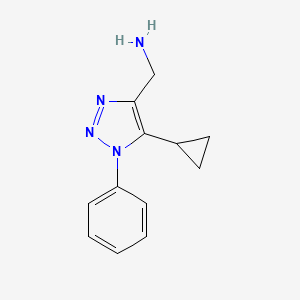
![1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-amine](/img/structure/B1470194.png)
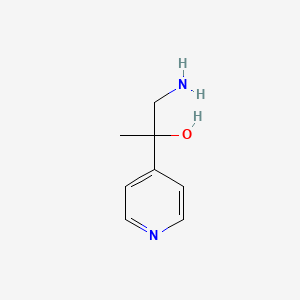
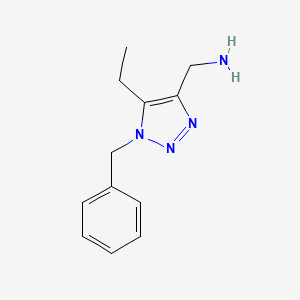
![2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1470197.png)